molecular formula C15H10ClF3N4O3S B1406613 4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide CAS No. 1311278-40-6

4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide

Cat. No.: B1406613
CAS No.: 1311278-40-6
M. Wt: 418.8 g/mol
InChI Key: FNAYXZDIFMKLBX-UHFFFAOYSA-N
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Description

4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide is a useful research compound. Its molecular formula is C15H10ClF3N4O3S and its molecular weight is 418.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential as RET Kinase Inhibitors for Cancer Therapy

A series of novel 4-chloro-benzamides derivatives, containing substituted five-membered heteroaryl rings, were designed and synthesized for their RET kinase inhibitory activity. These compounds, similar in structure to 4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide, exhibited moderate to high potency in ELISA-based kinase assays. Specifically, compound I-8, which contains a 1,2,4-oxadiazole ring, strongly inhibited RET kinase activity both at the molecular and cellular levels, suggesting potential for cancer therapy (Han et al., 2016).

Anticancer Activity and Structural Analysis

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and their structural characterization and potential medical application described. These compounds, through structural modification aimed at enhancing cell wall barrier transport, exhibited in vitro anti-cancer activity across a panel of cell lines. Compound 17, for example, showed significant potency with a mean IC50 value of 5.66 μM, highlighting the therapeutic potential of such compounds in cancer treatment (Maftei et al., 2016).

Insecticidal Activity of Trifluoromethyl Pyridine Derivatives

Trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety, closely related to the structure of interest, have been synthesized and evaluated for their insecticidal activity against various pests. These compounds demonstrated significant efficacy, with some showing better activity than commercial agents at certain concentrations. This suggests their potential use in developing new insecticides (Xu et al., 2018).

Synthesis and Antibacterial Activity

A study on 1,3,4-oxadiazole thioether derivatives, incorporating elements such as 2-chloro-5-methylene pyridine, revealed their design, synthesis, and evaluation for antibacterial activities. Preliminary results confirmed good antibacterial activities for most compounds, with one showing superior inhibitory effect against Xanthomonas oryzae pv. oryzae, indicating their potential in antibacterial treatment strategies (Song et al., 2017).

Properties

IUPAC Name

4-chloro-N-[[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O3S/c16-10-2-4-11(5-3-10)27(24,25)21-8-13-22-14(23-26-13)12-6-1-9(7-20-12)15(17,18)19/h1-7,21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAYXZDIFMKLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=NC(=NO2)C3=NC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide
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4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide
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4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide
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4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide
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4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide
Reactant of Route 6
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4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide

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